

Purity Assessment of Commercially Available (4-Aminosulfonylphenyl)boronic acid: A Comparative Guide

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Compound of Interest

Compound Name: (4-Aminosulfonylphenyl)boronic acid

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(4-Aminosulfonylphenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of targeted therapies, including enzyme inhibitors. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, complicate purification of the final compound, and introduce confounding variables in biological assays. This guide provides a comparative overview of the purity of commercially available **(4-Aminosulfonylphenyl)boronic acid**, along with detailed experimental protocols for its assessment.

Commercial Supplier Purity Comparison

The purity of **(4-Aminosulfonylphenyl)boronic acid** can vary between suppliers. Below is a summary of publicly available purity specifications from different commercial vendors. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

Supplier	CAS Number	Stated Purity
ChemScene	613660-87-0	≥98% [1]
ChemicalBook	613660-87-0	Information available, used as a pharmaceutical intermediate [2]

Note: This table is based on publicly available data and may not be exhaustive. Purity is subject to batch-to-batch variability.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of **(4-Aminosulfonylphenyl)boronic acid** requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose. Mass spectrometry (MS) is also invaluable for the identification of potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for separating and quantifying the target compound and its impurities. Due to the potential for on-column hydrolysis of boronic acids, specific chromatographic conditions are necessary for accurate analysis.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes, followed by a hold and re-equilibration.[\[3\]](#)
- Flow Rate: 1.0 mL/min.[\[3\]](#)

- Column Temperature: 30 °C.[3]
- Detection: UV at 220 nm.[3]
- Injection Volume: 10 µL.[3]

Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve a reference standard of **(4-Aminosulfonylphenyl)boronic acid** in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL.[3]
- Sample Solution: Accurately weigh and dissolve the **(4-Aminosulfonylphenyl)boronic acid** sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.

Spectrometer and Parameters:

- Spectrometer: 400 MHz or higher.
- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Internal Standard: A certified reference material such as maleic acid.
- Pulse Sequence: A standard 90° pulse sequence.
- Relaxation Delay (d1): ≥ 5 times the T₁ of the slowest relaxing proton (typically 30-60 seconds) to ensure full signal relaxation.[4]
- Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals of interest.[3]

Sample Preparation:

- Accurately weigh approximately 10 mg of the **(4-Aminosulfonylphenyl)boronic acid** sample into an NMR tube.
- Accurately add a known amount of the internal standard.
- Dissolve the mixture in a precise volume of DMSO-d₆.

Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Mass Spectrometry (MS)

MS is a powerful tool for identifying impurities, including common boronic acid-related impurities like boroxines (cyclic anhydrides). It is often coupled with HPLC (LC-MS) for separation and identification.

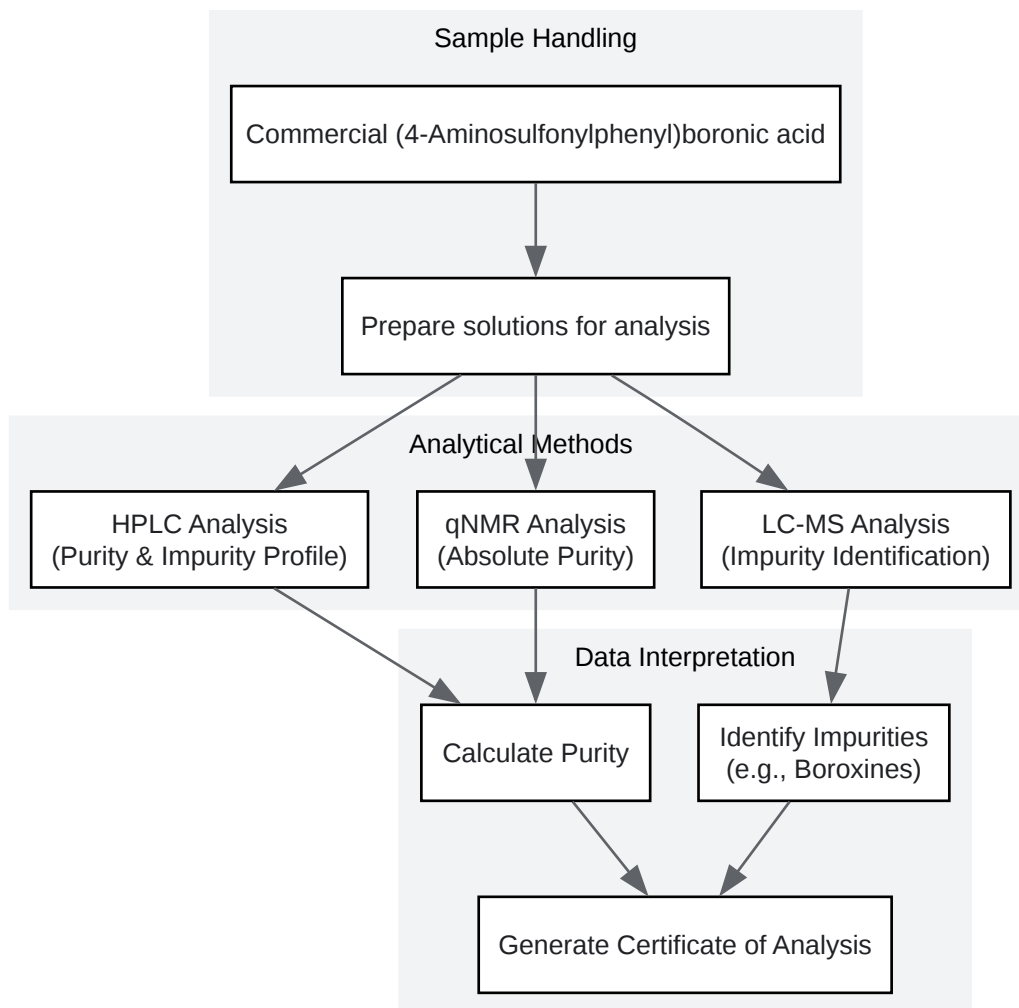
Typical Conditions:

- **Ionization Mode:** Electrospray ionization (ESI) in negative mode is often effective for boronic acids.^{[5][6]}
- **Analysis:** Full scan mode for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantifying known impurities.

Visualizing Workflows and Pathways

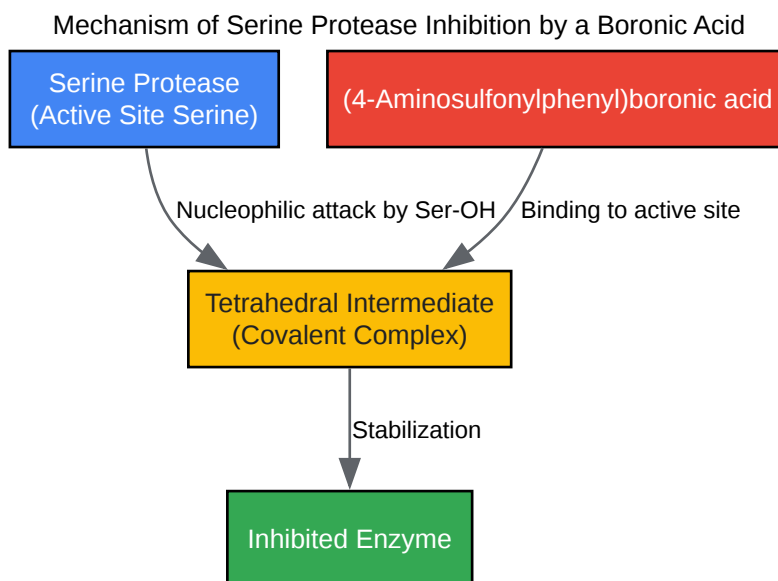
To aid in the understanding of the purity assessment process and the potential application of **(4-Aminosulfonylphenyl)boronic acid**, the following diagrams are provided.

Purity Assessment Workflow for (4-Aminosulfonylphenyl)boronic acid



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Caption: Workflow for the purity assessment of **(4-Aminosulfonylphenyl)boronic acid**.



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Caption: Inhibition of a serine protease by a boronic acid inhibitor.

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